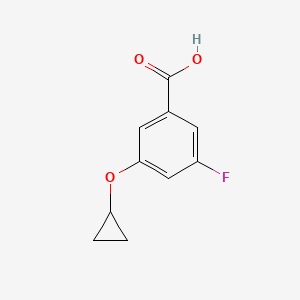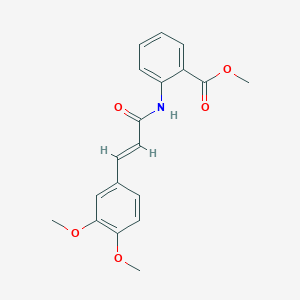![molecular formula C11H13F3N4O5 B12096929 N-[(2R,3R,4S,5R)-2-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B12096929.png)
N-[(2R,3R,4S,5R)-2-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-2,2,2-trifluoroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2R,3R,4S,5R)-2-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-2,2,2-trifluoroacetamide is a complex organic compound with significant applications in various scientific fields. This compound features a pyrimidine ring, a trifluoroacetamide group, and a tetrahydrofuran ring, making it a molecule of interest in medicinal chemistry and biochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R,3R,4S,5R)-2-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-2,2,2-trifluoroacetamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a β-keto ester and an amidine.
Glycosylation: The pyrimidine derivative is then glycosylated with a protected sugar derivative under acidic conditions to form the nucleoside.
Deprotection and Functionalization: The protected groups are removed, and the nucleoside is functionalized with a trifluoroacetamide group using trifluoroacetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large-scale reactors for each synthetic step, ensuring high purity and yield.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of N-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Nucleoside Analogues: Used as a precursor in the synthesis of nucleoside analogues for antiviral and anticancer research.
Biology
Enzyme Inhibition Studies: Acts as an inhibitor for certain enzymes, aiding in the study of enzyme mechanisms.
Medicine
Antiviral Agents: Potential use in the development of antiviral drugs targeting viral replication mechanisms.
Cancer Research: Investigated for its role in inhibiting cancer cell proliferation.
Industry
Pharmaceutical Manufacturing: Used in the production of various pharmaceutical compounds.
Wirkmechanismus
The compound exerts its effects primarily through:
Inhibition of Enzymes: Binding to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Interference with Nucleic Acid Synthesis: Incorporation into DNA or RNA, leading to chain termination or mutations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(2R,3R,4S,5R)-2-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-acetamide
- N-[(2R,3R,4S,5R)-2-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-2,2,2-trifluoropropionamide
Uniqueness
- Trifluoroacetamide Group : The presence of the trifluoroacetamide group enhances the compound’s stability and lipophilicity, making it more effective in biological systems compared to its analogues.
This detailed overview provides a comprehensive understanding of N-[(2R,3R,4S,5R)-2-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-2,2,2-trifluoroacetamide, covering its synthesis, reactions, applications, and unique properties
Eigenschaften
Molekularformel |
C11H13F3N4O5 |
|---|---|
Molekulargewicht |
338.24 g/mol |
IUPAC-Name |
N-[2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C11H13F3N4O5/c12-11(13,14)9(21)17-6-7(20)4(3-19)23-8(6)18-2-1-5(15)16-10(18)22/h1-2,4,6-8,19-20H,3H2,(H,17,21)(H2,15,16,22) |
InChI-Schlüssel |
GZFARVHZTGRMCQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


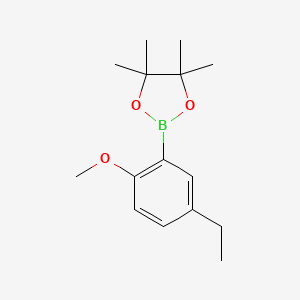

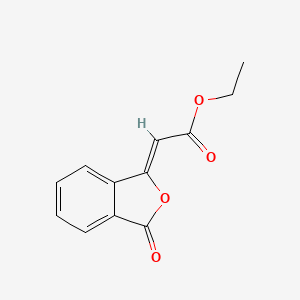
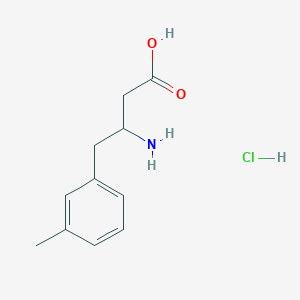


![3-(Hydroxymethyl)hexahydropyrrolo[1,2-A]pyrazine-1,4-dione](/img/structure/B12096901.png)

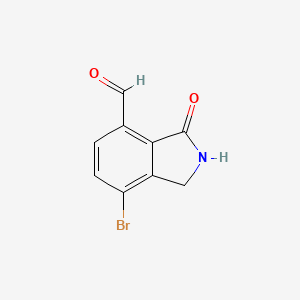
![7-[(tert-Butoxy)carbonyl]-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B12096907.png)


